![molecular formula C15H17N3O3S B2938164 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide CAS No. 898651-01-9](/img/structure/B2938164.png)
3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide
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Description
3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide, also known as PSMP, is a chemical compound that has been widely used in scientific research. PSMP is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.
Scientific Research Applications
Cross-Coupling Reactions
3-(Phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide and related compounds have been utilized in cross-coupling reactions to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. These reactions, catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione, enable the coupling of 3-bromopyridine with various alkyl and aryl sulfonamides, yielding products with good to excellent yields. Such methodologies are crucial for constructing complex sulfonamide architectures relevant in pharmaceutical chemistry (Han, 2010).
Anticancer Activity
Sulfonamides containing the 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide motif have been synthesized and evaluated for their potential anticancer properties. A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides exhibited promising activity and selectivity toward various cancer cell lines, including leukemia, colon cancer, and melanoma. These findings underline the therapeutic potential of sulfonamide derivatives in cancer treatment (Szafrański & Sławiński, 2015).
Antibacterial Activity
Research on 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide derivatives has also extended to their antibacterial applications. Synthesized compounds demonstrated significant activity against key bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests the potential utility of these sulfonamide compounds in developing new antibiotics (Ajani et al., 2012).
Enzyme Inhibition
In the realm of enzymatic inhibition, derivatives of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide have been explored for their ability to modulate various biological targets, including adenosine receptors. Such compounds have shown nanomolar affinity towards the A3 adenosine receptor subtype, indicating their potential as selective therapeutic agents (Baraldi et al., 2004).
Material Science
Moreover, in material science, these compounds have been investigated for their role in the synthesis of novel materials, including magnetically separable nanoparticles. These materials have applications in catalysis and environmental remediation, showcasing the versatility of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide derivatives in both biological and material sciences (Zhang et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(17-12-13-5-4-9-16-11-13)8-10-18-22(20,21)14-6-2-1-3-7-14/h1-7,9,11,18H,8,10,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNXDKWGILYBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide |
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